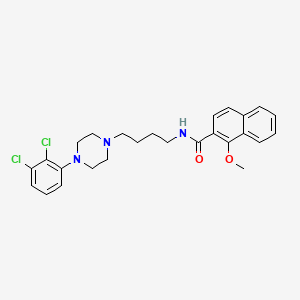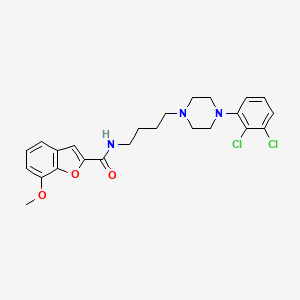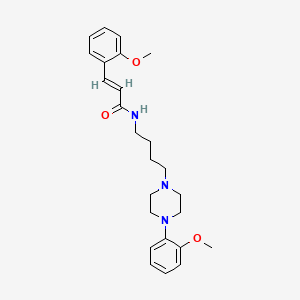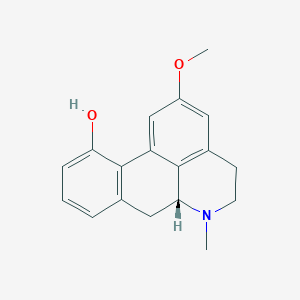
(R)-(-)-2-methoxy-11-hydroxyaporphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-11-hydroxyaporphine is a chemical compound belonging to the aporphine alkaloid family. It is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson’s disease, sexual dysfunction, and depressive disorders . This compound is characterized by its unique structure, which includes a methoxy group at the 2-position and a hydroxy group at the 11-position on the aporphine skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-11-hydroxyaporphine typically involves the regioselective preparation from (R,S)-10,11-dihydroxyaporphine (apomorphine). The process begins with the isopropylidenation of apomorphine to form 10,11-(isopropylidenyldioxy) aporphine. This intermediate is then regioselectively opened using trimethylaluminum to yield 10-hydroxy-11-t-butyloxyaporphine. The free 10-hydroxyl position is methylated with methyl p-toluenesulfonate/NaH to produce 10-methoxy-11-t-butyloxyaporphine. Finally, selective debutylation gives the desired 10-methoxy-11-hydroxyaporphine .
Industrial Production Methods
While specific industrial production methods for 2-Methoxy-11-hydroxyaporphine are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-11-hydroxyaporphine undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 11-position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to modify the aporphine skeleton.
Substitution: The methoxy group at the 2-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like methyl iodide (CH3I) and sodium hydride (NaH) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-Methoxy-11-hydroxyaporphine with modified functional groups, which can have different pharmacological properties.
Scientific Research Applications
2-Methoxy-11-hydroxyaporphine has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: The compound is used as a precursor for synthesizing other aporphine derivatives with potential pharmacological activities.
Biology: It is studied for its interactions with biological targets, including dopamine receptors.
Medicine: The compound has shown promise in treating neurological disorders such as Parkinson’s disease, sexual dysfunction, and depressive disorders
Industry: Potential applications in the pharmaceutical industry for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methoxy-11-hydroxyaporphine involves its interaction with dopamine receptors in the brain. It acts as a dopamine agonist, binding to these receptors and mimicking the effects of dopamine. This interaction helps alleviate symptoms of neurological disorders by modulating neurotransmitter activity in the brain .
Comparison with Similar Compounds
Similar Compounds
Apomorphine: A closely related compound with similar pharmacological properties but different functional groups.
10-Methoxy-11-hydroxyaporphine: Another derivative with a methoxy group at the 10-position instead of the 2-position.
11-Hydroxyaporphine: Lacks the methoxy group at the 2-position.
Uniqueness
2-Methoxy-11-hydroxyaporphine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively interact with dopamine receptors makes it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
InChI |
InChI=1S/C18H19NO2/c1-19-7-6-12-8-13(21-2)10-14-17(12)15(19)9-11-4-3-5-16(20)18(11)14/h3-5,8,10,15,20H,6-7,9H2,1-2H3/t15-/m1/s1 |
InChI Key |
UGNGRDRWDHJJJI-OAHLLOKOSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=CC=C4)O |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


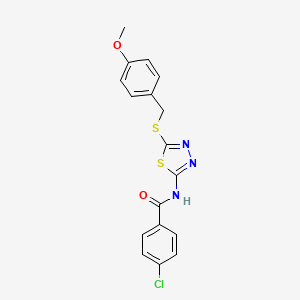
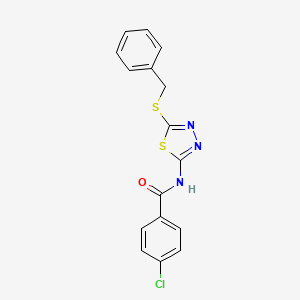
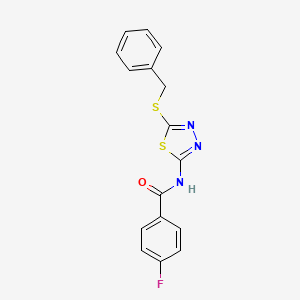
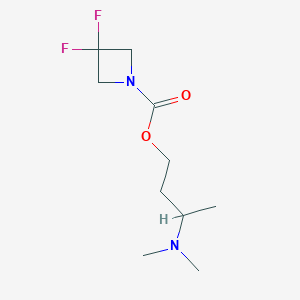
![N-benzyl-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B10793479.png)
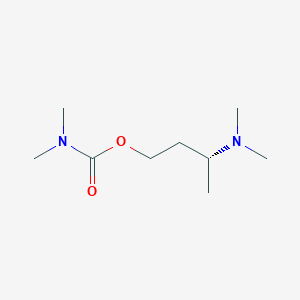
![5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-3-methyl-N-(2-phenylethyl)-1-benzofuran-2-carboxamide](/img/structure/B10793488.png)

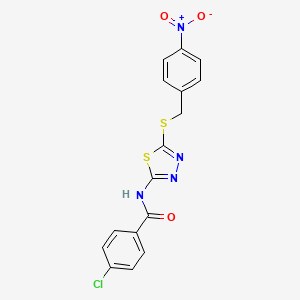
![N-[4-[4-(3-(2-Fluoroethoxy)phenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide](/img/structure/B10793503.png)
![N-[4-[3-(3-Methoxyphenyl)piperazin-1-yl]propyl]-4-(1Himidazol-1-yl)benzamide](/img/structure/B10793511.png)
